molecular formula C17H18ClN3O2 B5835907 1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine

1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine

Cat. No.: B5835907
M. Wt: 331.8 g/mol
InChI Key: OTXLOANFBHEBII-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-nitrophenylmethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like potassium carbonate, solvents like DMF or DCM.

Major Products Formed:

    Reduction: Formation of 1-[(4-Amino-3-nitrophenyl)methyl]-4-phenylpiperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine can be compared with other similar compounds, such as:

    4-Chloro-3-nitrophenyl Methyl Sulfone: Similar in structure but lacks the piperazine ring.

Uniqueness: The presence of both the piperazine ring and the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

IUPAC Name

1-[(4-chloro-3-nitrophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-16-7-6-14(12-17(16)21(22)23)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXLOANFBHEBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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